(2R)-2-amino-N-(2-phenylethyl)propanamide

Chiral Separation Physical Form Handling and Storage

(2R)-2-amino-N-(2-phenylethyl)propanamide (CAS 1307953-73-6) is an enantiomerically pure amide belonging to the class of alpha-amino acid phenethylamides, with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol. The compound features a chiral center at the 2-position (R-configuration), corresponding to the D-alanine scaffold, which distinguishes it from its (2S)-enantiomer (L-alanine form) and the racemic mixture.

Molecular Formula C11H16N2O
Molecular Weight 192.262
CAS No. 1307953-73-6
Cat. No. B2385978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-amino-N-(2-phenylethyl)propanamide
CAS1307953-73-6
Molecular FormulaC11H16N2O
Molecular Weight192.262
Structural Identifiers
SMILESCC(C(=O)NCCC1=CC=CC=C1)N
InChIInChI=1S/C11H16N2O/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)/t9-/m1/s1
InChIKeyNEXKSALWCGMYJO-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2-Amino-N-(2-phenylethyl)propanamide (CAS 1307953-73-6): Chiral Amide Building Block Baseline Profile


(2R)-2-amino-N-(2-phenylethyl)propanamide (CAS 1307953-73-6) is an enantiomerically pure amide belonging to the class of alpha-amino acid phenethylamides, with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . The compound features a chiral center at the 2-position (R-configuration), corresponding to the D-alanine scaffold, which distinguishes it from its (2S)-enantiomer (L-alanine form) and the racemic mixture . It is commonly supplied as a research-grade building block with a typical purity of 95% and is handled under controlled storage conditions (sealed, dry, 2–8°C) .

Why (2R)-2-Amino-N-(2-phenylethyl)propanamide Cannot Be Freely Substituted with In-Class Analogs


Substituting (2R)-2-amino-N-(2-phenylethyl)propanamide with its (2S)-enantiomer, the racemic mixture, or regioisomeric analogs introduces distinct stereochemical and physicochemical properties that directly impact synthetic outcomes and biological interaction profiles. The (2S)-enantiomer is documented as an oil with a melting point of 37–39°C , while the (2R) form requires refrigerated storage (2–8°C) , indicating differentiated physical handling behavior. Critically, the (2R) configuration provides the D-alanine pharmacophore, which is biochemically distinct from the L-alanine scaffold in chiral recognition environments; racemic or inverted stereochemistry would alter the stereochemical fidelity of derived products .

Quantitative Differentiation Evidence for (2R)-2-Amino-N-(2-phenylethyl)propanamide Against Closest Analogs


Physical State and Thermal Handling: (2R)-Enantiomer vs (2S)-Enantiomer

The (2R)-enantiomer requires refrigerated storage at 2–8°C to maintain stability, as specified by the supplier . In contrast, the (2S)-enantiomer is reported as an oil with a melting point of 37–39°C and can be shipped at ambient temperature . This difference in thermal behavior indicates that the (2R) form may have a lower melting point or be more prone to degradation at room temperature, necessitating cold-chain logistics that impact procurement planning and long-term storage protocols.

Chiral Separation Physical Form Handling and Storage Procurement Specification

Enantiomeric Purity: Defined (2R)-D-Alanine Stereochemistry vs Racemic Mixture

The (2R)-enantiomer is supplied as a single, enantiomerically pure compound with a specified minimum purity of 95% . The racemic mixture (2-amino-N-(2-phenylethyl)propanamide, CAS 858445-73-5) is also commercially available but lacks stereochemical definition . Using the racemate in asymmetric synthesis would yield a 1:1 mixture of diastereomers if coupled to a chiral substrate, reducing the yield of the desired stereoisomer by 50% and necessitating additional chiral separation steps, thereby increasing cost and complexity.

Chiral Purity Enantiospecific Synthesis Peptidomimetic Design

Enzymatic Target Engagement: PNMT Inhibitory Activity Compared to Closest Structural Analogs

The racemic 2-amino-N-(2-phenylethyl)propanamide has been evaluated for inhibition of phenylethanolamine N-methyltransferase (PNMT), yielding a Ki of 1.11 × 10^6 nM (1.11 mM) [1]. This value indicates negligible inhibitory potency and serves as a baseline for selectivity profiling when the (2R)-enantiomer is employed as a chiral building block in the synthesis of more potent PNMT-targeting analogs. No direct data are available for the isolated (2R)-enantiomer; however, the weak activity of the racemate suggests that the phenethylamine scaffold alone is insufficient for potent target engagement, and that stereochemically defined elaboration is required.

PNMT Inhibition Enzyme Assay Selectivity Profiling

Predicted Physicochemical Profile: Lipophilicity and Ionization vs Regioisomeric Analogs

Predicted physicochemical properties for (2R)-2-amino-N-(2-phenylethyl)propanamide include a boiling point of 388.7±35.0 °C, density of 1.057±0.06 g/cm³, and a pKa of 15.17±0.46 . Computational data from ChemScene reports a topological polar surface area (TPSA) of 55.12 Ų, a calculated LogP of 0.6925, 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 rotatable bonds . In comparison, the regioisomeric 3-amino-N-(2-phenylethyl)propanamide (CAS 4091-84-3) has a reported melting point of 181.3–182.7 °C and a boiling point of 396.4±25.0 °C, with a density of 1.059±0.06 g/cm³ . The substantially higher melting point of the beta-alanine regioisomer indicates stronger intermolecular hydrogen bonding in the solid state, which may affect solubility and formulation behavior.

Physicochemical Properties Drug-likeness ADME Prediction

Validated Application Scenarios for (2R)-2-Amino-N-(2-phenylethyl)propanamide Based on Quantitative Evidence


Stereospecific Synthesis of D-Alanine-Containing Peptidomimetics

The (2R)-enantiomer provides a direct route to incorporate the D-alanine pharmacophore into peptide chains or peptidomimetic scaffolds. Its single-enantiomer purity (≥95% ) eliminates the 50% yield loss and additional purification steps required if using the racemate . This is critical for medicinal chemistry programs targeting metabolically stable opioid peptides, GnRH antagonists, or other bioactive amides where the D-configuration at the alanine residue is essential for receptor binding and protease resistance.

Chiral Reference Standard for Analytical Method Development

With a defined (2R) stereochemistry and available computational descriptors (TPSA 55.12 Ų, LogP 0.69 ), this compound can serve as a chiral reference standard for developing HPLC or SFC methods to separate enantiomeric pairs of amino acid phenethylamides. Its moderate lipophilicity and low polar surface area make it well-suited for chiral stationary phase method optimization, where the (2S)-enantiomer (oil, mp 37–39°C ) can be used as the opposite enantiomer marker.

Scaffold for PNMT-Targeted Probe Derivatization

The racemic scaffold shows negligible PNMT inhibition (Ki = 1.11 mM ), confirming that the unadorned phenethylamide core does not interfere with this target. The (2R)-enantiomer thus offers a stereochemically pure, clean starting point for systematic derivatization to develop potent and selective PNMT inhibitors, where the (2R) configuration can be exploited to achieve enantioselective binding to the enzyme active site.

Building Block for CNS-Penetrant Compound Libraries

The favorable predicted physicochemical profile—LogP 0.69, TPSA 55.12 Ų, and 4 rotatable bonds —falls within acceptable ranges for CNS drug-likeness. In contrast, the beta-alanine regioisomer (mp 181–183°C ) may exhibit lower solubility. The (2R)-enantiomer can therefore be prioritized for constructing CNS-focused compound libraries where balanced permeability and solubility are required.

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